3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine typically involves a multi-step process starting from amino guanidine bicarbonate and trifluoroacetic acid. The synthetic route includes the following steps :
Cyclization Reaction: Amino guanidine bicarbonate reacts with trifluoroacetic acid to form an intermediate.
Ring Expansion: The intermediate undergoes a ring-expansion reaction with nitroacetonitrile to form the desired triazole-triazine structure.
Final Product Formation: The final product, this compound, is obtained after purification.
Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules due to its reactive functional groups.
Biology: Investigated for potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism by which 3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine exerts its effects involves interactions with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved often include electron transfer processes and radical formation, particularly in energetic material applications .
Comparison with Similar Compounds
Compared to other similar compounds, 3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine stands out due to its high thermal stability and insensitivity to mechanical stimuli. Similar compounds include:
4-Amino-3,7,8-trinitropyrazolo[5,1-c][1,2,4]triazin-4-amine: Known for good detonation performance but lower thermal stability.
4-Amino-3,7-dinitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-4-amine: Exhibits moderate thermal stability and detonation performance.
3-Nitro-7-(1H-tetrazol-5-yl)-1,2,4-triazolo[5,1-c][1,2,4]triazin-4-amine: Similar structure but different substituents leading to varied properties.
The unique combination of a trifluoromethyl group and a nitro group in this compound contributes to its distinct chemical and physical properties, making it a valuable compound in various applications.
Biological Activity
3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (referred to as NTTA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on NTTA's biological properties, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C6H4F3N7O2
- Molecular Weight : Approximately 253.14 g/mol
- CAS Number : Not widely reported; specific identification may vary in literature.
NTTA exhibits its biological activity through several proposed mechanisms:
- Nucleophilic Attack : The nitro group in NTTA is believed to facilitate nucleophilic attacks by thiols in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
- Inhibition of Enzymatic Activity : Studies suggest that NTTA may inhibit specific enzymes involved in cellular metabolism and proliferation, although detailed pathways remain to be fully elucidated .
Antimicrobial Activity
NTTA has shown promising results against various microbial strains. Research indicates that compounds with similar triazole structures often exhibit antibacterial and antifungal properties:
- Minimum Inhibitory Concentration (MIC) : In studies involving related compounds, MIC values were reported as low as 0.78 μM against Mycobacterium tuberculosis, suggesting that NTTA may possess comparable efficacy .
- Broad Spectrum : Compounds in the same class have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The anticancer potential of NTTA has been explored in several studies:
- Cytotoxicity Testing : NTTA was evaluated against a range of cancer cell lines including breast (MCF-7), lung (A-549), and liver (HepG2) cancers. Results indicated significant cytotoxic effects with IC50 values indicating effective concentrations for cell death .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A-549 | 12 |
HepG2 | 10 |
These findings suggest that NTTA could be a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
Preliminary studies indicate that NTTA may also exhibit anti-inflammatory effects:
- Mechanism : It is hypothesized that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β, similar to other nitro-substituted compounds .
Case Studies
-
Study on Antitubercular Activity :
A recent study highlighted the importance of the nitro group for antitubercular activity. Researchers synthesized various derivatives of triazole compounds and found that those retaining the nitro group had significantly enhanced activity compared to those with alternative substituents . -
Cytotoxicity Against Cancer Cell Lines :
In a comparative analysis of NTTA with established chemotherapeutic agents, it was found that while NTTA showed promising cytotoxicity, further optimization is necessary to enhance its selectivity and reduce off-target effects observed in preliminary assays .
Properties
IUPAC Name |
3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N7O2/c6-5(7,8)3-10-4-12-11-2(15(16)17)1(9)14(4)13-3/h9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLASIUDTJOONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=NC2=NC(=NN21)C(F)(F)F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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